![molecular formula C17H13BrN2O2S B5709272 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5709272.png)
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone
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Overview
Description
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone, also known as BMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMI is a thioxoimidazolidinone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer. 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to possess various biochemical and physiological effects. 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention and treatment of cancer.
Advantages and Limitations for Lab Experiments
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. One advantage of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone is its potential applications in various fields, including medicine and agriculture. Another advantage of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone is its relatively simple synthesis method. However, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone research. One direction is to investigate the potential applications of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone in the prevention and treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone and its effects on various signaling pathways and enzymes. In addition, future research could focus on developing new synthesis methods for 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone that are more efficient and environmentally friendly.
Synthesis Methods
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been synthesized using various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylphenylthiourea in the presence of glacial acetic acid. Another method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylphenylthiourea in the presence of sodium hydroxide. The yield of 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone using these methods ranges from 60-80%.
Scientific Research Applications
5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. In the field of medicine, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation.
properties
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-10-4-2-3-5-14(10)20-16(22)13(19-17(20)23)9-11-8-12(18)6-7-15(11)21/h2-9,21H,1H3,(H,19,23)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMGISXMDUMML-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-bromo-2-hydroxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one |
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